molecular formula C14H13N3O B038209 1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one CAS No. 115621-49-3

1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one

Cat. No. B038209
M. Wt: 239.27 g/mol
InChI Key: LFSVTQCVEVAXED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one, also known as CPI-1189, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrolones and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one is not fully understood, but it is believed to act through multiple pathways. 1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of cellular signaling pathways.

Biochemical And Physiological Effects

1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one has also been shown to induce apoptosis in cancer cells and to protect neurons from oxidative stress-induced damage.

Advantages And Limitations For Lab Experiments

The advantages of using 1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one in lab experiments include its high purity and yield, its well-established synthesis method, and its potential therapeutic applications. However, the limitations of using 1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several potential future directions for the study of 1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one. These include further studies to fully understand its mechanism of action, the development of new synthetic methods to improve its yield and purity, and the evaluation of its potential therapeutic applications in clinical trials. Additionally, the use of 1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one in combination with other drugs or therapies may also be explored to enhance its effectiveness.

Synthesis Methods

The synthesis of 1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one involves the condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 3-methyl-2-cyclohexen-1-one in the presence of a base catalyst. The resulting product is then reduced to yield 1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one. The synthesis of this compound has been optimized to yield high purity and high yield.

Scientific Research Applications

1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in a range of medical conditions. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. 1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one has been studied in vitro and in vivo, and has shown promising results in preclinical studies.

properties

CAS RN

115621-49-3

Product Name

1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

3-(4-imidazol-1-ylphenyl)-4-methyl-1,2-dihydropyrrol-5-one

InChI

InChI=1S/C14H13N3O/c1-10-13(8-16-14(10)18)11-2-4-12(5-3-11)17-7-6-15-9-17/h2-7,9H,8H2,1H3,(H,16,18)

InChI Key

LFSVTQCVEVAXED-UHFFFAOYSA-N

SMILES

CC1=C(CNC1=O)C2=CC=C(C=C2)N3C=CN=C3

Canonical SMILES

CC1=C(CNC1=O)C2=CC=C(C=C2)N3C=CN=C3

Other CAS RN

115621-49-3

synonyms

1,5-DH-IPMPO
1,5-dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one

Origin of Product

United States

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